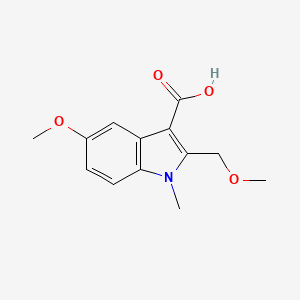

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 5-methoxyindole with methoxymethyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature . The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

- 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

- 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-yl acetic acid

- Pyrrolone and pyrrolidinone derivatives

Uniqueness

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid is an indole derivative characterized by a complex structure that includes methoxy and carboxylic acid functional groups. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its molecular formula is C13H15NO4 with a molecular weight of approximately 249.26 g/mol.

Biological Activity

Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities. These activities are often linked to their interactions with various enzymes and receptors, leading to significant biochemical changes.

The specific mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : Interactions with neurotransmitter receptors can influence signaling pathways, affecting mood, cognition, and other central nervous system functions.

- Antioxidant Activity : The presence of methoxy groups may contribute to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Empirical Studies

Empirical studies have demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Research suggests that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative conditions.

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Methoxyindole-2-carboxylic acid | Indole derivative | Exhibits anti-inflammatory properties |

| 6-Bromo-5-methoxyindole | Substituted indole | Known for antimicrobial activity |

| 4-Methoxyindole | Indole derivative | Potential neuroprotective effects |

| 5-Chloroindole | Halogenated indole | Shows promise in cancer research |

These comparisons highlight the unique characteristics of this compound, particularly its functional groups that may enhance its biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on various indole derivatives revealed that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be notably lower than that of many conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. Histological analysis showed decreased markers of inflammation and oxidative stress within treated groups compared to controls.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its diverse pharmacological properties warrant comprehensive studies to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

- Clinical Trials : To assess safety and efficacy in human populations.

- Mechanistic Studies : To understand the precise biochemical pathways influenced by this compound.

- Derivatives Development : Exploring modifications to enhance potency and selectivity for specific biological targets.

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

5-methoxy-2-(methoxymethyl)-1-methylindole-3-carboxylic acid |

InChI |

InChI=1S/C13H15NO4/c1-14-10-5-4-8(18-3)6-9(10)12(13(15)16)11(14)7-17-2/h4-6H,7H2,1-3H3,(H,15,16) |

InChI Key |

DKNHGVNJCYLLQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=C1COC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.